molecular formula C8H7FINO2 B12459853 Methyl 2-amino-3-fluoro-5-iodobenzoate

Methyl 2-amino-3-fluoro-5-iodobenzoate

Cat. No.: B12459853
M. Wt: 295.05 g/mol
InChI Key: WBLXHILFBNQEBN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-5-iodobenzoate is a chemical compound with the molecular formula C8H7FINO2 and a molecular weight of 295.05 g/mol . This compound is of interest due to its unique combination of functional groups, including an amino group, a fluoro group, and an iodine atom attached to a benzoate ester. These functional groups confer distinct chemical properties and reactivity, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of a fluorobenzoate precursor, followed by amination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the amination step may require ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. The use of automated reactors and advanced monitoring systems can help achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and iodine groups can enhance its binding affinity and selectivity for certain targets, while the amino group can participate in hydrogen bonding and other interactions .

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-5-iodobenzoate

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3

InChI Key

WBLXHILFBNQEBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)F)N

Origin of Product

United States

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